Safotibant (CAS: 633698-99-4), also known as LF22-0542, is a non-peptide small molecule antagonist of the bradykinin B1 receptor (B1R). Unlike the constitutively expressed B2 receptor, the B1 receptor is typically upregulated in response to tissue injury and inflammation, making it a key target for investigating chronic inflammatory and neuropathic pain pathways. Safotibant belongs to the arylsulfonamide class of B1R antagonists and is utilized as a research tool to probe the physiological roles of B1R in conditions such as inflammatory hyperalgesia.
Selecting a bradykinin B1 receptor (B1R) antagonist requires careful consideration of properties beyond target binding, as significant variations in selectivity and pharmacokinetics exist between compounds. Unlike peptide-based antagonists which are often restricted to parenteral administration due to poor oral bioavailability, non-peptide agents like Safotibant offer the critical advantage of systemic activity after oral dosing, simplifying in vivo experimental design. Furthermore, the degree of selectivity against the closely related, constitutively expressed B2 receptor is a crucial differentiator. Using a less selective antagonist can lead to confounding off-target effects, complicating data interpretation. Therefore, substituting B1R antagonists based solely on their primary target can compromise experimental reproducibility and validity, making compound-specific properties a key procurement consideration.
Safotibant demonstrates a high degree of selectivity for the human bradykinin B1 receptor over the B2 receptor. In binding assays with cloned human receptors, Safotibant displayed a Ki of 0.35 nM for the B1 receptor, while showing no significant affinity for the B2 receptor at concentrations up to 10,000 nM. This results in a selectivity ratio of over 4000-fold, a critical feature for isolating B1-mediated pathways without confounding B2 receptor activity.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
| Target Compound Data | 0.35 nM (Human B1 Receptor) |
| Comparator Or Baseline | Human B2 Receptor: >10,000 nM |
| Quantified Difference | >4000-fold selectivity for B1 over B2 |
| Conditions | Competitive radioligand binding assays using cloned human bradykinin receptors. |
This high selectivity ensures that observed effects in experimental models can be confidently attributed to B1 receptor antagonism, enhancing data quality and reducing the risk of off-target artifacts.
A key procurement advantage of Safotibant is its demonstrated efficacy following oral administration, a feature lacking in many first-generation peptide-based antagonists. In a rat model of persistent inflammatory pain induced by complete Freund's adjuvant (CFA), orally administered Safotibant produced a dose-dependent reversal of thermal hyperalgesia with an ED50 of 1.7 mg/kg. This confirms the compound's oral bioavailability and central nervous system penetration, making it suitable for systemic in vivo studies without requiring invasive administration routes.
| Evidence Dimension | In Vivo Efficacy (ED50) |
| Target Compound Data | 1.7 mg/kg (p.o.) for reversal of thermal hyperalgesia |
| Comparator Or Baseline | Peptide-based B1 antagonists, which generally require parenteral administration. |
| Quantified Difference | Enables oral vs. required parenteral administration route |
| Conditions | Complete Freund's adjuvant (CFA)-induced persistent inflammatory pain model in rats. |
Oral activity simplifies experimental protocols, reduces animal stress, and lowers procedural costs compared to compounds requiring repeated injections, making it a more practical choice for chronic in vivo studies.
Safotibant exhibits high potency at both human and mouse B1 receptors, facilitating translational research from preclinical rodent models to human-relevant systems. It displays a binding affinity (Ki) of 0.35 nM at the cloned human B1 receptor and 6.5 nM at the cloned mouse B1 receptor. This potent, sub-nanomolar to low-nanomolar activity across species ensures its relevance and effectiveness in the most common animal models used for studying pain and inflammation.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
| Target Compound Data | Human B1R: 0.35 nM; Mouse B1R: 6.5 nM |
| Comparator Or Baseline | General requirement for potent activity in the species being studied. |
| Quantified Difference | Maintains high (low-nanomolar) potency across key preclinical (mouse) and target (human) species. |
| Conditions | Competitive radioligand binding assays using cloned receptors. |
Consistent high potency across species allows for more reliable extrapolation of findings from animal models to human pathophysiology, increasing the translational value of the research.
For long-term studies of chronic inflammatory or neuropathic pain in rodent models, Safotibant's proven oral efficacy (ED50 of 1.7 mg/kg in a CFA model) makes it a superior choice over peptide-based antagonists that require invasive, repeated injections. This simplifies the experimental workflow and improves animal welfare.
When the research goal is to specifically dissect the role of the inducible B1 receptor without activating or blocking the constitutively expressed B2 receptor, Safotibant's >4000-fold selectivity provides the necessary precision. This is critical for studies on inflammation-induced hyperalgesia where both receptor subtypes may be implicated.
Safotibant's high potency at both mouse (Ki = 6.5 nM) and human (Ki = 0.35 nM) B1 receptors makes it an ideal tool for translational studies. Researchers can confidently use Safotibant in mouse models of disease and then validate findings in human cell-based assays, knowing the tool compound is highly effective in both systems.